benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate
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Overview
Description
Benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate is a complex organic compound that features a unique structure combining multiple fused heterocyclic ringsThe presence of the indole moiety, a common nitrogen-based heterocycle, adds to its significance due to the wide range of biological activities associated with indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the indole ring through cyclization reactions, followed by the construction of the pyrrolizine core via annelation reactions . The final steps often include esterification and acetylation to introduce the benzyl and acetyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, solvent-free methods and environmentally benign reagents are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones and esters into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The compound may also induce cell apoptosis and arrest cell cycles, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
- 4-((1-benzyl-1H-indol-3-yl)methyl)-1H-1,2,3-triazole
Uniqueness
Benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate stands out due to its unique combination of fused heterocyclic rings and functional groups.
Properties
Molecular Formula |
C33H29N3O5 |
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Molecular Weight |
547.6 g/mol |
IUPAC Name |
benzyl 4-(1-acetylindol-3-yl)-1,3-dioxo-2-phenyl-3a,4,6,7,8,8b-hexahydropyrrolo[3,4-a]pyrrolizine-8a-carboxylate |
InChI |
InChI=1S/C33H29N3O5/c1-21(37)34-19-25(24-15-8-9-16-26(24)34)29-27-28(31(39)36(30(27)38)23-13-6-3-7-14-23)33(17-10-18-35(29)33)32(40)41-20-22-11-4-2-5-12-22/h2-9,11-16,19,27-29H,10,17-18,20H2,1H3 |
InChI Key |
NFUKRLRCVZFCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3C4C(C(=O)N(C4=O)C5=CC=CC=C5)C6(N3CCC6)C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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